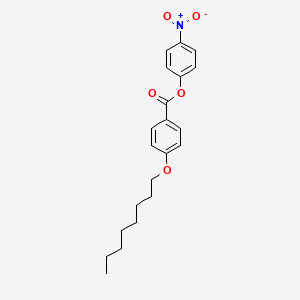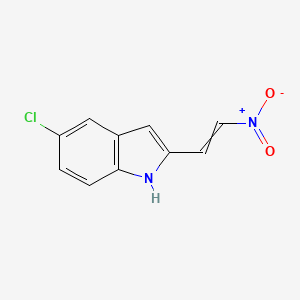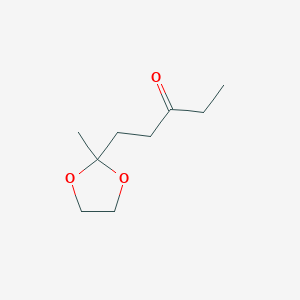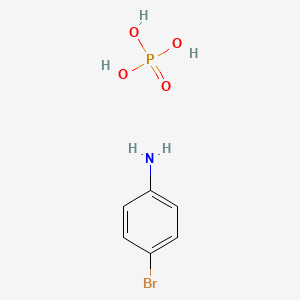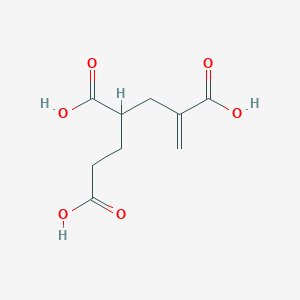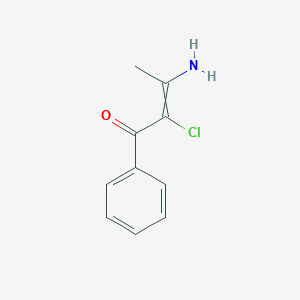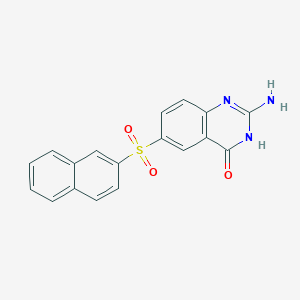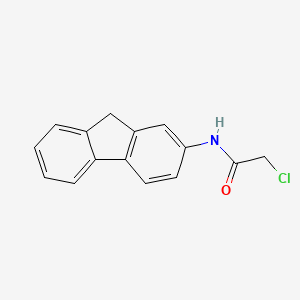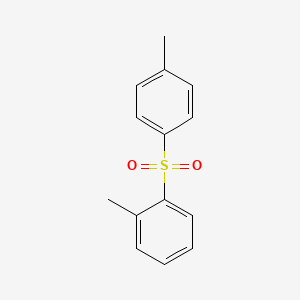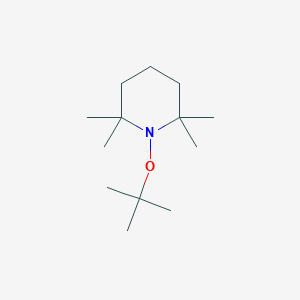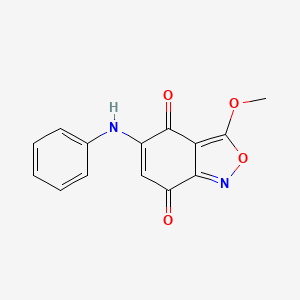
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes solution-phase synthesis, where 2-aminophenols react with aldehydes, ketones, or carboxylic acids. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
- 5-Phenyl-1,3-benzoxazole-2-ylamine
- 2-Methylbenzoxazole
Comparison: Compared to other benzoxazole derivatives, 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and anilino groups contribute to its enhanced antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
51485-60-0 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
5-anilino-3-methoxy-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O4/c1-19-14-11-12(16-20-14)10(17)7-9(13(11)18)15-8-5-3-2-4-6-8/h2-7,15H,1H3 |
InChI-Schlüssel |
ISCFBDRCIIPMHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



